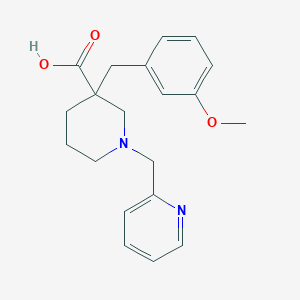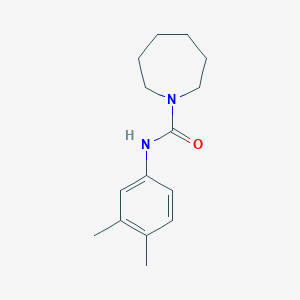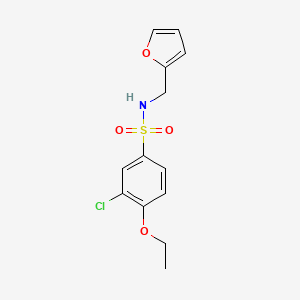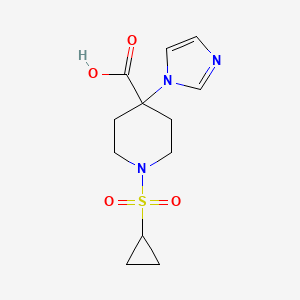
3-(3-methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. This compound is also known as MP-10 and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of MP-10 involves its ability to bind to and modulate the activity of certain receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This leads to changes in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and behavior, and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems, which can provide researchers with a more comprehensive understanding of the effects of this compound on the brain. However, one limitation is that the effects of MP-10 may be influenced by factors such as dosage and administration method, which can make it difficult to control for these variables in lab experiments.
Direcciones Futuras
There are several potential future directions for research on MP-10, including:
1. Further studies on the effects of MP-10 on neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems.
2. Studies on the potential therapeutic applications of MP-10 in the treatment of addiction, depression, and anxiety.
3. Studies on the effects of different dosages and administration methods of MP-10 on its biochemical and physiological effects.
4. Studies on the long-term effects of MP-10 on the brain and behavior.
5. Studies on the potential interactions between MP-10 and other drugs or compounds.
Conclusion:
In conclusion, MP-10 is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter levels and a variety of biochemical and physiological effects. While there are some limitations to using MP-10 in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the reaction of 2-(chloromethyl)pyridine with 3-(3-methoxybenzyl)piperidine, followed by the addition of 3-dimethylaminopropyl chloride and the subsequent hydrolysis of the resulting compound. The final step involves the reaction of the resulting carboxylic acid with pyridine-2-ylmethylamine.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential therapeutic applications in a variety of areas, including addiction, depression, and anxiety. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-8-4-6-16(12-18)13-20(19(23)24)9-5-11-22(15-20)14-17-7-2-3-10-21-17/h2-4,6-8,10,12H,5,9,11,13-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWDSLJCIYSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)

![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)
![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)